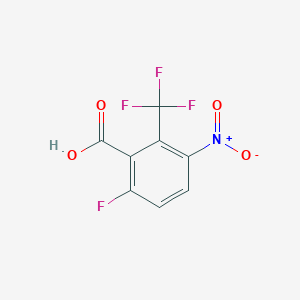

6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid

Description

The compound 6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid is a fluorinated benzoic acid derivative featuring nitro (-NO₂) and trifluoromethyl (-CF₃) substituents.

Properties

Molecular Formula |

C8H3F4NO4 |

|---|---|

Molecular Weight |

253.11 g/mol |

IUPAC Name |

6-fluoro-3-nitro-2-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C8H3F4NO4/c9-3-1-2-4(13(16)17)6(8(10,11)12)5(3)7(14)15/h1-2H,(H,14,15) |

InChI Key |

RDNQUAHZRBFOAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])C(F)(F)F)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid is synthesized through a multi-step process. The synthesis involves the reaction of 2-nitro-toluene with trifluoroacetaldehyde, followed by the addition of potassium hydroxide, and then nitration and oxidation. The resulting compound is then purified by recrystallization to obtain 6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid.

Industrial Production Methods

The industrial production of 6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, using strong oxidizing agents.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 6-Fluoro-3-amino-2-trifluoromethyl-benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the aromatic ring.

Scientific Research Applications

Pharmaceuticals: It can be used as a building block in the synthesis of new pharmaceuticals, particularly those targeting bacterial and fungal infections due to its antibacterial and antifungal properties.

Agrochemicals: The compound can be used in the development of new agrochemicals for crop protection.

Materials Science: It can be used in the development of new materials such as polymers with specific properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial or fungal enzymes, leading to their inhibition and subsequent cell death. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and nitro (-NO₂) groups increase acidity and thermal stability compared to methyl (-CH₃) or amino (-NH₂) substituents . Steric and Electronic Profiles: The combination of -CF₃ (strongly electron-withdrawing) and -NO₂ (meta-directing) in the hypothetical compound may enhance electrophilic substitution resistance, making it suitable for high-stability applications.

Synthetic Accessibility :

- Nitration and halogenation steps (e.g., bromine/silver nitrate in acetic acid) are common in synthesizing nitro- and fluoro-substituted benzoic acids, as seen in related compounds .

- Suzuki-Miyaura coupling (e.g., with aryl boronic acids) could theoretically introduce aryl groups to the benzoic acid core .

Biological Activity

6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid features a fluorinated aromatic ring with both nitro and trifluoromethyl substituents, which are known to influence its biological properties. The presence of these electron-withdrawing groups enhances the compound's lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy in biological systems .

The biological activity of 6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluoro and trifluoromethyl groups may enhance binding affinity to specific targets, influencing key biochemical pathways. For instance, compounds with similar structures have been shown to inhibit certain enzymes involved in cancer cell proliferation and microbial resistance .

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. In vitro studies have demonstrated that 6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid shows activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for this compound were found to be comparable to other known antimicrobial agents .

Anticancer Properties

Several studies have explored the anticancer potential of fluorinated benzoic acids. For instance, derivatives similar to 6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid have shown promising results in inhibiting cell proliferation in various cancer cell lines. Notably, compounds with a trifluoromethyl moiety have been linked to enhanced activity against cancer cells due to their ability to interfere with cellular signaling pathways .

Case Studies

- Antitubercular Activity : A study by Mikušová et al. highlighted the use of nitrobenzoic acids as precursors for developing antitubercular agents. The introduction of trifluoromethyl groups was found to enhance the efficacy against Mycobacterium tuberculosis by targeting specific enzymes involved in the bacterial metabolism .

- Enzyme Inhibition : In a series of experiments assessing the enzyme inhibitory properties of fluorinated benzoic acids, it was observed that 6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid exhibited significant inhibition against certain kinases associated with cancer progression. The IC50 values indicated potent activity, suggesting its potential as a lead compound for drug development .

Research Findings Summary

Q & A

Basic: What synthetic strategies are recommended for preparing 6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid, considering functional group compatibility?

Methodological Answer:

The synthesis of this compound requires careful sequential functionalization to avoid interference between electron-withdrawing groups (EWGs). A plausible route involves:

Fluorination and Trifluoromethylation : Start with a benzoic acid derivative pre-functionalized with fluorine at the 6-position. Introduce the trifluoromethyl group via radical trifluoromethylation or cross-coupling reactions under palladium catalysis .

Nitration : Perform nitration under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to direct nitro group placement at the 3-position, leveraging the meta-directing effects of fluorine and trifluoromethyl groups .

Protection/Deprotection : Use methoxymethyl (MOM) or tert-butyl groups to protect the carboxylic acid during reactive steps, followed by acidic hydrolysis to regenerate the acid .

Key Challenges : Competing side reactions (e.g., over-nitration or isomer formation) due to steric hindrance from the trifluoromethyl group.

Basic: Which analytical techniques are critical for confirming the structure and purity of 6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (EI-MS) : Compare fragmentation patterns with reference data (e.g., NIST libraries) to validate molecular weight and functional groups .

- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Data Contradictions : Discrepancies in melting points (mp) between batches may arise from residual solvents or polymorphic forms. Use differential scanning calorimetry (DSC) to resolve .

Advanced: How do the nitro and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The nitro group (strong EWG) reduces electron density at the aromatic ring, inhibiting electrophilic substitution but facilitating nucleophilic aromatic substitution (NAS) at positions ortho/para to itself .

- Steric Effects : The trifluoromethyl group introduces steric bulk, limiting access to adjacent reaction sites. For example, Suzuki-Miyaura coupling may require bulky ligands (e.g., SPhos) to enhance catalyst turnover .

- Directed Ortho-Metalation : Use the carboxylic acid as a directing group for regioselective functionalization, though competing coordination by fluorine may necessitate protective group strategies .

Experimental Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and bases (K₂CO₃ vs. CsF) to balance reactivity and selectivity .

Advanced: What computational methods predict the stability and tautomeric behavior of 6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate optimized geometries and electron density maps to assess intramolecular hydrogen bonding between the carboxylic acid and nitro groups, which may stabilize specific tautomers .

- Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., DMSO vs. water) to predict solubility and aggregation behavior. The trifluoromethyl group enhances hydrophobicity, reducing aqueous solubility .

- Reactivity Indices : Use Fukui functions to identify electrophilic/nucleophilic sites for reaction planning .

Data Interpretation : Compare computational predictions with experimental IR/Raman spectra to validate tautomeric equilibria .

Advanced: How can researchers resolve contradictory data on the compound’s thermal stability during storage?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert (N₂) vs. oxidative (air) conditions. The nitro group may lower thermal stability, leading to exothermic decomposition above 200°C .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC. Degradation products (e.g., decarboxylated derivatives) indicate hydrolysis pathways .

- Crystallinity Assessment : Use X-ray diffraction (XRD) to correlate stability with crystalline vs. amorphous forms. Polymorphic transitions during storage may explain batch-to-batch variability .

Mitigation Strategies : Store under argon in desiccated conditions and avoid prolonged exposure to light .

Advanced: What are the challenges in scaling up the synthesis of 6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid for preclinical studies?

Methodological Answer:

- Reaction Exotherms : Nitration and trifluoromethylation are highly exothermic. Use flow chemistry to control heat dissipation and minimize safety risks .

- Purification : Traditional column chromatography is impractical at scale. Optimize recrystallization solvents (e.g., EtOH/H₂O mixtures) for high recovery .

- Regioselectivity : Pilot-scale reactions may exhibit reduced selectivity due to mixing inefficiencies. Employ in-line FTIR monitoring to track intermediate formation .

Regulatory Considerations : Ensure compliance with hazardous waste protocols for nitro-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.